5-(3-Bromo-4-chlorophenyl)-1,3-oxazole

Catalog No.
S6584202
CAS No.
2002122-55-4
M.F
C9H5BrClNO
M. Wt
258.50 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(3-Bromo-4-chlorophenyl)-1,3-oxazole

CAS Number

2002122-55-4

Product Name

5-(3-Bromo-4-chlorophenyl)-1,3-oxazole

IUPAC Name

5-(3-bromo-4-chlorophenyl)-1,3-oxazole

Molecular Formula

C9H5BrClNO

Molecular Weight

258.50 g/mol

InChI

InChI=1S/C9H5BrClNO/c10-7-3-6(1-2-8(7)11)9-4-12-5-13-9/h1-5H

InChI Key

IOMOHOARNCRVDM-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1C2=CN=CO2)Br)Cl

Canonical SMILES

C1=CC(=C(C=C1C2=CN=CO2)Br)Cl

5-(3-Bromo-4-chlorophenyl)-1,3-oxazole is a heterocyclic compound characterized by the presence of an oxazole ring substituted with a bromo and chlorophenyl moiety. Its molecular formula is C9H5BrClN2OC_9H_5BrClN_2O, and it has a molecular weight of approximately 258.5 g/mol. The compound is recognized for its potential biological activities and applications in medicinal chemistry.

  • Potential applications based on structure

    The presence of the oxazole ring suggests potential for applications in medicinal chemistry. Oxazoles are a class of heterocyclic compounds known for their diverse biological activities []. The bromine and chlorine substituents on the phenyl ring could further influence the molecule's properties and interactions with biological targets. However, specific research on this compound's biological activity is not documented in available scientific literature searches.

  • Search strategies

    Scientific literature databases such as PubMed, ScienceDirect, and Scopus were searched using the CAS Registry Number (2002122-55-4) and the chemical name "5-(3-Bromo-4-chlorophenyl)-1,3-oxazole" to identify relevant research articles. No publications were found specifically focused on this compound.

The reactivity of 5-(3-Bromo-4-chlorophenyl)-1,3-oxazole can be explored through various chemical transformations:

  • Halogenation: The presence of bromine and chlorine allows for further substitution reactions, which can be facilitated under electrophilic aromatic substitution conditions.
  • Nucleophilic Substitution: The oxazole nitrogen can participate in nucleophilic reactions, making it a versatile intermediate for synthesizing other derivatives.
  • Cyclization Reactions: This compound can undergo cyclization to form more complex structures, particularly when reacted with suitable electrophiles or nucleophiles.

5-(3-Bromo-4-chlorophenyl)-1,3-oxazole exhibits promising biological activities. Research indicates that oxazole derivatives often possess antimicrobial properties. For instance, similar compounds have shown effectiveness against various bacterial strains and fungi, suggesting potential applications in treating infections. In vitro studies have demonstrated that derivatives of the oxazole ring can inhibit the growth of Gram-positive bacteria and certain fungi like Candida albicans .

The synthesis of 5-(3-Bromo-4-chlorophenyl)-1,3-oxazole can be achieved through several methods:

  • Van Leusen Synthesis: This method involves the reaction of aldehydes with tosylmethyl isocyanide to form oxazoles. It is particularly useful for synthesizing substituted oxazoles.
  • Condensation Reactions: The condensation of α-bromo ketones or amides with appropriate reagents under acidic or basic conditions can yield 1,3-oxazoles.
  • Palladium-Catalyzed Reactions: Recent advancements have introduced palladium-catalyzed methods for direct arylation of oxazoles, enhancing regioselectivity and yield .

5-(3-Bromo-4-chlorophenyl)-1,3-oxazole has several applications:

  • Pharmaceuticals: Due to its biological activity, it is being explored as a lead compound for developing new antimicrobial agents.
  • Chemical Intermediates: It serves as a building block in organic synthesis for creating more complex molecules in medicinal chemistry.
  • Research Tools: The compound may be used in biochemical assays to study the mechanisms of action of related heterocycles.

Interaction studies involving 5-(3-Bromo-4-chlorophenyl)-1,3-oxazole focus on its binding affinity to various biological targets. Preliminary studies suggest that it may interact with enzymes or receptors involved in microbial resistance pathways. In silico docking studies have been conducted to predict its binding modes and affinities towards specific targets .

Several compounds share structural similarities with 5-(3-Bromo-4-chlorophenyl)-1,3-oxazole. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
5-(4-Bromophenyl)-1,3-oxazoleBromine on the para positionOften used in studies related to anti-inflammatory effects
5-(2-Chloroethyl)-1,3-oxazoleChlorine on an ethyl substituentNotable for its potential as an anticancer agent
5-(4-Fluorophenyl)-1,3-oxazoleFluorine substitutionExhibits unique electronic properties influencing reactivity
5-(4-Nitrophenyl)-1,3-oxazoleNitro group on the para positionKnown for enhanced antibacterial activity

The uniqueness of 5-(3-Bromo-4-chlorophenyl)-1,3-oxazole lies in its specific halogen substitutions which may influence its biological activity and chemical reactivity compared to these similar compounds.

XLogP3

3.3

Hydrogen Bond Acceptor Count

2

Exact Mass

256.92430 g/mol

Monoisotopic Mass

256.92430 g/mol

Heavy Atom Count

13

Dates

Last modified: 11-23-2023

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